molecular formula C11H11BrO2 B1282563 8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 61362-78-5

8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No. B1282563
CAS RN: 61362-78-5
M. Wt: 255.11 g/mol
InChI Key: LKQNUNKQQFTEDQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. The InChI code for this compound is 1S/C10H12BrNO.ClH/c1-13-9-3-2-7-4-5-12-6-8 (7)10 (9)11;/h2-3,12H,4-6H2,1H3;1H . This code provides a unique identifier for the compound and can be used to generate a 3D model of its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one” are not fully detailed in the available resources. These properties can include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in the realm of medicinal chemistry due to their presence in natural products and drugs. The compound can be utilized in the synthesis of indole derivatives, which are crucial for developing treatments for cancer, microbial infections, and various disorders . The versatility of this compound allows for the creation of novel indole structures, potentially leading to new therapeutic agents.

Biological Activity Screening

The structural similarity of 8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one to indole makes it a valuable candidate for screening biological activities. Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound could serve as a precursor or a scaffold for synthesizing new bioactive molecules.

Development of Antiviral Agents

Research has shown that indole derivatives can act as potent antiviral agents. By modifying the core structure of our compound, it’s possible to develop new derivatives that could inhibit the replication of various RNA and DNA viruses, offering a pathway to novel antiviral medications .

Pharmaceutical Synthons

The compound can be used to create synthons, which are reactive molecules used as building blocks in the synthesis of more complex chemical entities. These synthons can lead to the development of potential biologically active compounds, expanding the arsenal of pharmaceuticals available for treating various diseases .

Catalysis in Organic Synthesis

In organic synthesis, catalysts are used to increase the rate of chemical reactions8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one could be employed in catalytic processes to facilitate the formation of complex organic compounds, particularly in green synthetic organic chemistry .

Agricultural Chemistry

Indole derivatives, such as indole-3-acetic acid, play a role as plant hormones. Derivatives of our compound could be synthesized to study their effects on plant growth and development, potentially leading to advances in agricultural productivity .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in various spectroscopic methods to identify or quantify other substances. Its distinct spectral properties make it suitable for use in developing new analytical techniques .

Mechanism of Action

The mechanism of action for “8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one” is not specified in the available resources. The mechanism of action typically refers to how a compound interacts at the molecular level, often in a biological context .

Future Directions

The future directions for research and application of “8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one” are not specified in the available resources. Future directions could include further study of the compound’s properties, potential uses, and safety considerations .

properties

IUPAC Name

8-bromo-7-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-9-6-5-7-3-2-4-8(13)10(7)11(9)12/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQNUNKQQFTEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCCC2=O)C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549142
Record name 8-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

CAS RN

61362-78-5
Record name 8-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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